molecular formula C6H5NO2 B583818 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) CAS No. 155121-80-5

2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI)

Cat. No. B583818
CAS RN: 155121-80-5
M. Wt: 123.111
InChI Key: HEQOPMKIMNBOKP-UHFFFAOYSA-N
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Description

2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) is a special chemical compound . It belongs to a new class of compounds synthesized for the treatment of hyper-proliferative pathologies, including neoplasms .


Synthesis Analysis

The synthesis of such compounds involves various methods including tandem heterocyclization using 2-aminoethanols, the use of catalysts, α-C−H functionalization, as well as reactions with microwave activation . For example, 3 Н -furan-2-ones and 2-aminoethan1-ol can be converted in benzene medium in the presence of cation exchange resin KU-2 to the 7а-alkyl- or 7a-aryl-substituted pyrrolobenzoxazoles .


Molecular Structure Analysis

The molecular structure of 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) is complex. It is a tetracyclic heterocycle which consists of a pyrrole ring fused to a carbazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) are centered on tandem heterocyclization reactions . Photocyclization of 2,5-dimethyl-3- (pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione in CH 2 Cl 2 using irradiation at 458 or 542 nm wavelengths produced 5,8-dimethyl-1,2,3,3a-tetrahydropyrrolo [2,1- b ] [1,3]benzoxazol-7-ol in a quantitative yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) include its molecular weight, density, melting point, boiling point, and molecular formula .

Mechanism of Action

The mechanism of action studies showed the ability of the new [1,2]oxazoles to arrest cells in the G2/M phase in a concentration-dependent manner and to induce apoptosis through the mitochondrial pathway . The most active compounds inhibited tubulin polymerization, with IC 50values of 1.9−8.2 μM, and appeared to bind to the colchicine site .

properties

CAS RN

155121-80-5

Molecular Formula

C6H5NO2

Molecular Weight

123.111

InChI

InChI=1S/C6H5NO2/c1-5-6(9-5)4-2-8-3-7(1)4/h1H,2-3H2

InChI Key

HEQOPMKIMNBOKP-UHFFFAOYSA-N

SMILES

C1C2=C3C(=CN2CO1)O3

synonyms

2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI)

Origin of Product

United States

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